molecular formula C16H16O2 B2991424 1,3-Dimethoxy-5-(2-phenylethenyl)benzene CAS No. 21956-56-9; 78916-49-1

1,3-Dimethoxy-5-(2-phenylethenyl)benzene

Cat. No.: B2991424
CAS No.: 21956-56-9; 78916-49-1
M. Wt: 240.302
InChI Key: BIYGTLDPTJMNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethoxy-5-(2-phenylethenyl)benzene, a compound with the molecular formula C16H16O2, is a methoxy-substituted stilbene derivative of significant interest in materials science and analytical chemistry research . This chemical serves as a key structural motif in the development of advanced sensory materials. Its primary research value lies in its application as a ligand for constructing highly selective potentiometric sensors, particularly for the detection of lead ions (Pb²⁺) . These ligands are incorporated into liquid membrane electrodes, where they exhibit a strong response to lead ions in the concentration range of 10⁻⁶ to 10⁻³ M and demonstrate high selectivity against common interfering cations . The mechanism of action involves the compound's integration into a sensor membrane, where it facilitates the selective complexation or interaction with target ions. This interaction alters the electrochemical potential at the membrane interface, generating a measurable signal that is proportional to the ion's activity . Furthermore, its low affinity for protonation makes it a stable component in sensing platforms . Researchers value this compound for developing novel electrochemical sensors destined for environmental monitoring and analytical determination of heavy metals . Synonyms for this compound include 3,5-dimethoxystilbene . This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

CAS No.

21956-56-9; 78916-49-1

Molecular Formula

C16H16O2

Molecular Weight

240.302

IUPAC Name

1,3-dimethoxy-5-(2-phenylethenyl)benzene

InChI

InChI=1S/C16H16O2/c1-17-15-10-14(11-16(12-15)18-2)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

BIYGTLDPTJMNET-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C=CC2=CC=CC=C2)OC

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Hydroxystilbenes
  • 1,3-Dihydroxy-2-(isopropyl)-5-(2-phenylethenyl)benzene (ST): Produced by Photorhabdus luminescens, this compound has hydroxyl groups instead of methoxy groups. It exhibits potent antimicrobial and phenoloxidase (PO) inhibitory activity, critical for bacterial virulence in insects . The hydroxyl groups facilitate hydrogen bonding, enhancing interactions with biological targets but reducing metabolic stability compared to methoxylated derivatives.
  • Piceatannol and Resveratrol: These natural hydroxylated stilbenes are antioxidants with anti-inflammatory properties. The absence of methoxy groups in these compounds results in higher singlet oxygen quenching rates (e.g., piceatannol: $ k_T = 1.6 \times 10^6 \, \text{M}^{-1} \text{s}^{-1} $) compared to methoxy-substituted stilbenes like 3,5-dimethoxystilbene, which has lower reactivity due to electron-donating methoxy groups .
Methoxylated Stilbenes
  • 3,5-Dimethoxystilbene vs. ST18 (trans-1,3-dimethoxy-5-(4-methoxystyryl)benzene): ST18, a synthetic analog with an additional 4-methoxystyryl group, demonstrates antiparasitic activity against Trypanosoma cruzi. The extended methoxy substitution pattern in ST18 may improve membrane permeability and bioavailability compared to 3,5-dimethoxystilbene .

Physicochemical Properties

Compound Substituents LogP<sup>a</sup> Singlet Oxygen $ k_T $ (M<sup>−1</sup> s<sup>−1</sup>) Key Applications
3,5-Dimethoxystilbene 3,5-OCH3, phenylethenyl 3.2<sup>b</sup> $ 4.2 \times 10^5 $ Antioxidant studies
Piceatannol 3,5-OH, 4'-OH 2.8 $ 1.6 \times 10^6 $ Anticancer, anti-inflammatory
ST (Photorhabdus-derived) 1,3-OH, 2-isopropyl 2.5<sup>c</sup> N/A Antimicrobial, PO inhibition

<sup>a</sup> Predicted using ChemDraw; <sup>b</sup> Estimated based on structural analogs ; <sup>c</sup> Experimental data from Photorhabdus studies .

Stereochemical Considerations

The E-isomer of 3,5-dimethoxystilbene is more prevalent in synthetic studies due to its thermodynamic stability. In contrast, the Z-isomer (pinosylvin dimethyl ether, CAS 21956-55-8) is less common and may exhibit divergent biological activities due to steric effects .

Q & A

Q. Example Table :

ParameterExperimental ValueNIST Database Value
Base Peak (m/z)154.0154.0
Molecular Ion222.1222.1
Fragmentation126.1, 125.1126.1, 125.1

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and styryl protons (δ ~6.5–7.5 ppm). Trans-vs.-cis configurations are distinguishable via coupling constants (J = 16 Hz for trans) .
  • GC-MS : Compare retention indices (e.g., AI = 2232, KI = 2232) with reference standards .
  • HRMS : Confirm molecular formula (C₁₆H₁₆O₂) with exact mass accuracy .

Advanced: How can computational modeling predict the compound’s biological interactions?

Answer:

  • Molecular Docking : Simulate binding to antimicrobial targets (e.g., bacterial phenoloxidase) using software like AutoDock Vina. Structural analogs (e.g., ST from Photorhabdus) show inhibitory activity .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with bioactivity using descriptors like logP and polar surface area.
  • In Silico Toxicity : Predict ADMET properties via platforms like SwissADME.

Basic: What safety protocols should be followed during handling?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols/dust.
  • Waste Disposal : Collect in approved containers for halogenated organics.
    Note: Specific toxicity data are limited; assume precautions for aromatic ethers .

Advanced: What strategies optimize synthesis yield under varying catalytic conditions?

Answer:

  • DoE Approach : Vary catalysts (e.g., PPh₃ vs. polymer-supported reagents), solvent polarity (THF vs. DMF), and temperature (reflux vs. microwave).
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR.
  • Byproduct Analysis : Identify side products (e.g., elimination derivatives) via LC-MS .

Basic: What in vitro assays assess antimicrobial potential?

Answer:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Biofilm Inhibition : Quantify reduction using crystal violet staining.
  • Enzyme Inhibition : Measure phenoloxidase activity in insect hemolymph, inspired by ST’s mechanism .

Advanced: How do structural modifications impact photophysical properties?

Answer:

  • UV-Vis Spectroscopy : Introduce electron-donating/withdrawing groups to shift λₘₐₓ (e.g., styryl extension increases conjugation).
  • Fluorescence Studies : Compare quantum yields with distyryl biphenyl analogs (e.g., C₂₈H₂₂ derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dimethoxy-5-(2-phenylethenyl)benzene
Reactant of Route 2
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1,3-Dimethoxy-5-(2-phenylethenyl)benzene

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